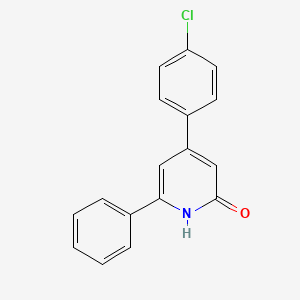![molecular formula C14H22O2Si B12564938 {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 194937-61-6](/img/structure/B12564938.png)
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-ethoxy-2-(4-methylphenyl)ethenyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{1-Ethoxy-2-(4-methylphenyl)ethenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学的研究の応用
Chemistry
In chemistry, {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of biocompatible materials for medical devices and implants. Its unique chemical properties make it suitable for surface modification of biomaterials.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of these materials, such as adhesion and durability, makes it valuable in various applications.
作用機序
The mechanism of action of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The compound can form stable bonds with different functional groups, allowing it to modify the surface properties of materials. This interaction is mediated by the silicon atom, which can form strong covalent bonds with other atoms, leading to the formation of stable structures.
類似化合物との比較
Similar Compounds
Trimethylsilyl Ethyl Ether: Similar in structure but lacks the phenyl group.
Trimethylsilyl Propyl Ether: Similar but with a propyl group instead of the ethoxy group.
Trimethylsilyl Butyl Ether: Similar but with a butyl group.
Uniqueness
What sets {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane apart from these similar compounds is the presence of the 4-methylphenyl group. This group imparts unique chemical properties to the compound, such as increased stability and reactivity, making it more versatile in various applications.
特性
CAS番号 |
194937-61-6 |
|---|---|
分子式 |
C14H22O2Si |
分子量 |
250.41 g/mol |
IUPAC名 |
[1-ethoxy-2-(4-methylphenyl)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-6-15-14(16-17(3,4)5)11-13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3 |
InChIキー |
UTIPOKIHBPKORM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=CC1=CC=C(C=C1)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


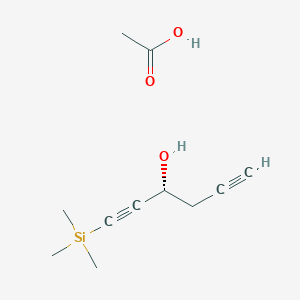
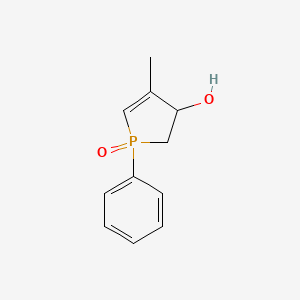
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
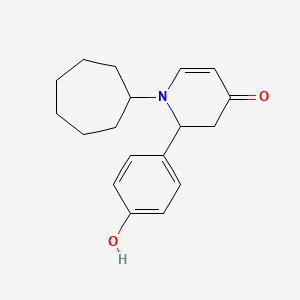
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
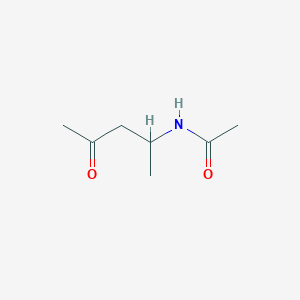
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
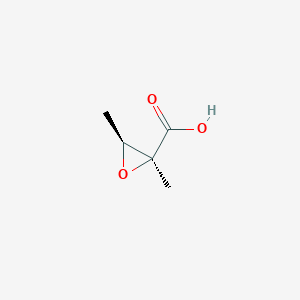


![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
